![molecular formula C27H23N3O2 B296029 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296029.png)
7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole involves the inhibition of various signaling pathways that are involved in cancer cell growth and inflammation. It has been found to inhibit the PI3K/Akt and NF-κB pathways, which are known to be involved in cancer cell survival and proliferation. It also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various autoimmune diseases.
Biochemical and Physiological Effects:
7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, it has been found to reduce the production of reactive oxygen species, which are known to be involved in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole in lab experiments include its potential therapeutic properties and its relatively low toxicity. However, its synthesis method is complex and time-consuming, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole. One direction is to study its effects on other signaling pathways that are involved in cancer cell growth and inflammation. Another direction is to investigate its potential as a combination therapy with other anticancer agents. Additionally, further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Synthesemethoden
The synthesis of 7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole involves the reaction of 2-(4-bromophenyl)benzimidazole with 2-butoxyphenylboronic acid in the presence of a palladium catalyst. The resulting compound is then reacted with 3,4-dihydro-2H-pyrimido[1,6-a]benzimidazole-2,5(1H,3H)-dione to yield the final product.
Wissenschaftliche Forschungsanwendungen
7-(2-butoxyphenyl)-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole has been studied for its potential therapeutic properties in various fields of research. It has been found to exhibit antitumor activity by inducing apoptosis in cancer cells. It has also shown potential as an anti-inflammatory agent and has been studied for its effects on autoimmune diseases.
Eigenschaften
Molekularformel |
C27H23N3O2 |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
11-(2-butoxyphenyl)-14-oxa-3,10,12-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C27H23N3O2/c1-2-3-16-31-24-15-9-5-11-19(24)25-29-27-20(17-18-10-4-8-14-23(18)32-27)26-28-21-12-6-7-13-22(21)30(25)26/h4-15H,2-3,16-17H2,1H3 |
InChI-Schlüssel |
ZUMMYMOQRLWSGF-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Kanonische SMILES |
CCCCOC1=CC=CC=C1C2=NC3=C(CC4=CC=CC=C4O3)C5=NC6=CC=CC=C6N52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



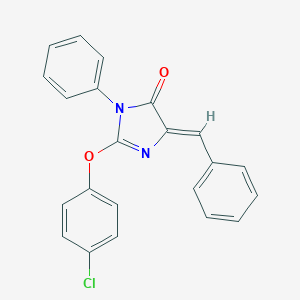
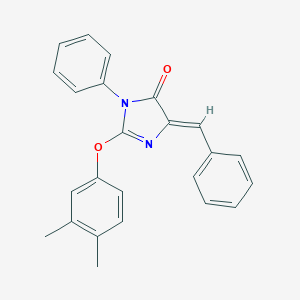
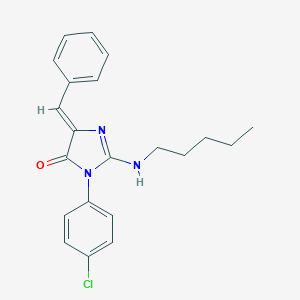
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
![8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B295953.png)
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
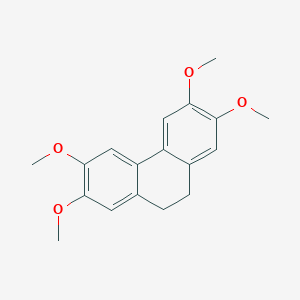
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
![9H-anthra[1,9-bc][1,5]benzothiazepin-9-one](/img/structure/B295958.png)
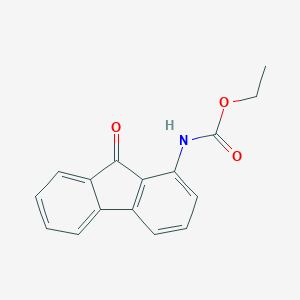
![8-methoxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B295965.png)

![Bicyclo[9.2.2]pentadeca-1(13),11,14-trien-5-one](/img/structure/B295967.png)